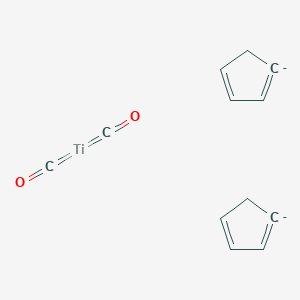

Bis(cyclopentadienyl)dicarbonyl titanium

Description

Properties

Molecular Formula |

C12H10O2Ti-2 |

|---|---|

Molecular Weight |

234.07 g/mol |

InChI |

InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;; |

InChI Key |

AYSYTHDGPPKHIU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O |

Origin of Product |

United States |

Synthetic Methodologies for Bis Cyclopentadienyl Dicarbonyl Titanium and Its Derivatives

Preparation of Bis(cyclopentadienyl)dicarbonyl Titanium

Reduction of Titanocene (B72419) Dichloride Precursors

A prevalent and well-established method for the synthesis of this compound involves the reduction of titanocene dichloride (Cp₂TiCl₂) in the presence of carbon monoxide. This transformation can be achieved using different reducing agents, with magnesium and sodium cyclopentadienyl (B1206354) being notable examples.

Cp₂TiCl₂ + Mg + 2CO → Cp₂Ti(CO)₂ + MgCl₂ wikipedia.org

This method is favored for its relatively high yields and the ready availability of the starting materials. The progress of the reaction can often be monitored by a color change in the reaction mixture.

| Reactants | Reductant | Atmosphere | Solvent | Product | Byproduct |

| Titanocene Dichloride (Cp₂TiCl₂) | Magnesium (Mg) | Carbon Monoxide (CO) | Tetrahydrofuran (B95107) (THF) | This compound (Cp₂Ti(CO)₂) | Magnesium Chloride (MgCl₂) |

Table 1: Synthesis of this compound via Magnesium Reduction

Historically, one of the initial syntheses of this compound involved the reduction of titanocene dichloride with sodium cyclopentadienyl (NaCp) under a carbon monoxide atmosphere. While this method is effective, it is less commonly used in modern preparations compared to the magnesium reduction method. The stoichiometry of this reaction is more complex as the reductant also serves as a source of cyclopentadienyl ligands.

Formation from Diferrocenyltitanium Compounds and Carbon Monoxide

The synthesis of this compound directly from diferrocenyltitanium compounds through reaction with carbon monoxide is not a well-documented or common synthetic route in the scientific literature. While research has been conducted on the synthesis and reactivity of ferrocene-containing titanium complexes, including their reactions with various substrates, a direct conversion to this compound via carbonylation has not been established as a standard preparative method. acs.org

Formation from Titanacyclobutanes under Controlled Carbon Monoxide Concentration

The reaction of titanacyclobutanes with carbon monoxide presents an intriguing, though not direct, route related to titanium carbonyl chemistry. Research has shown that the carbonylation of titanacyclobutane complexes can be controlled to produce cyclobutanones. This process involves the insertion of a single molecule of carbon monoxide into a titanium-carbon bond of the metallacycle, followed by reductive elimination to yield the four-membered ketone. This reaction highlights the reactivity of titanacyclobutanes towards CO, suggesting that under different conditions or with different substrates, the formation of titanium carbonyl complexes could be conceivable, although the direct synthesis of this compound via this method has not been reported.

Synthesis of Bis(cyclopentadienyl)titanium Derivatives

The versatility of the bis(cyclopentadienyl)titanium moiety allows for the synthesis of a wide array of derivatives, often starting from titanocene dichloride. These derivatives can feature modifications on the cyclopentadienyl rings or substitution of the chloride ligands.

The synthesis of substituted titanocene dichlorides is a common strategy to create precursors for various bis(cyclopentadienyl)titanium derivatives. This can be achieved by using substituted cyclopentadienyl ligands in the initial synthesis. For instance, bis(methyl-cyclopentadienyl) titanium dichloride is prepared by reacting methyl-cyclopentadienyl lithium with titanium tetrachloride. jlu.edu.cn Similarly, silyl-substituted titanocene dichlorides can be synthesized from their corresponding silyl-substituted fulvene (B1219640) or cyclopentadiene (B3395910) precursors. researchgate.net Another example is the synthesis of a tert-butyl ester-substituted titanocene dichloride from lithium tert-butyl ester cyclopentadienide (B1229720) and titanium tetrachloride. nih.gov

Once the titanocene dichloride or its substituted analogue is obtained, the chloride ligands can be readily replaced by a variety of other groups. For example, reaction with sodium salts of carboxylic acids yields titanocene (IV) dicarboxylates. mdpi.com The chloride atoms can also be substituted by reaction with alcohols in the presence of a base to form alkoxo derivatives. researchgate.net Furthermore, reduction of titanocene dichloride in the presence of other π-acceptor ligands, such as phosphines, leads to the formation of derivatives like Cp₂Ti(PR₃)₂. wikipedia.org

| Precursor | Reagent(s) | Derivative Type | Example Product |

| Titanium Tetrachloride | Methyl-cyclopentadienyl lithium | Substituted Titanocene Dichloride | Bis(methyl-cyclopentadienyl) titanium dichloride jlu.edu.cn |

| Titanium Tetrachloride | Lithium tert-butyl ester cyclopentadienide | Substituted Titanocene Dichloride | t-BuOOCCp₂TiCl₂ nih.gov |

| Titanocene Dichloride | Sodium salt of carboxylic acid | Titanocene Dicarboxylate | Bis(η⁵-cyclopentadienyl)bis(benzoato)titanium(IV) mdpi.com |

| Monocyclopentadienyl titanium trichloride (B1173362) | Alcohol, Triethylamine (B128534) | Monocyclopentadienyl Alkoxo Titanium Dichloride | [Ti(η⁵-C₅H₅)(OR)Cl₂] researchgate.net |

| Titanocene Dichloride | Magnesium, Phosphine (B1218219) | Phosphine Derivative | Cp₂Ti(PR₃)₂ wikipedia.org |

Table 2: Examples of Bis(cyclopentadienyl)titanium Derivative Synthesis

Ligand Substitution Reactions on Titanium Centers

Ligand substitution reactions represent a fundamental approach in organometallic synthesis. In the context of this compound, this would theoretically involve the displacement of other ligands on a pre-existing bis(cyclopentadienyl)titanium(II) core by carbon monoxide. While not the most common route for the synthesis of Cp₂Ti(CO)₂, the principle of ligand exchange on titanocene complexes is well-established. For instance, various nucleophiles can displace the chloride ligands in titanocene dichloride. wikipedia.orgnih.gov

A notable example demonstrating the viability of ligand substitution to form a related adduct involves the synthesis of a titanium CO₂ complex, Cp₂Ti(CO₂)(PMe₃), through the simple ligand substitution of Cp₂Ti(PMe₃)₂. acs.org This suggests that a similar substitution reaction with carbon monoxide on a suitable titanocene(II) precursor bearing labile ligands could potentially yield this compound. The general scheme for such a reaction would be:

Cp₂TiL₂ + 2 CO → Cp₂Ti(CO)₂ + 2 L

In this hypothetical reaction, 'L' would represent a ligand that is more weakly bound to the titanium center than carbon monoxide. The success of this method would be contingent on the availability of a stable yet reactive Cp₂TiL₂ precursor.

Metalation of Cyclopentadienyl-Containing Ligands

The formation of the core bis(cyclopentadienyl)titanium structure, a prerequisite for the synthesis of its dicarbonyl derivative, is typically achieved through the metalation of cyclopentadienyl ligands. This widely used method involves the reaction of a titanium tetrahalide, most commonly titanium tetrachloride (TiCl₄), with a salt of cyclopentadiene. wikipedia.orgwordpress.com The cyclopentadienyl anion is typically generated by treating cyclopentadiene with a strong base, such as sodium hydride or an organolithium reagent like butyllithium. mdpi.com

The most common precursor for many titanocene derivatives, titanocene dichloride (Cp₂TiCl₂), is synthesized via this route. wikipedia.orgwordpress.com The reaction involves the salt metathesis between two equivalents of a cyclopentadienyl salt, such as sodium cyclopentadienide (NaCp), and one equivalent of titanium tetrachloride. wikipedia.org

Reaction Scheme: 2 NaC₅H₅ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl wordpress.com

This reaction is typically conducted in an ethereal solvent like tetrahydrofuran (THF). wordpress.commdpi.com The resulting titanocene dichloride is a stable, red crystalline solid that serves as the primary starting material for the synthesis of this compound. wikipedia.orgwikipedia.org The synthesis of functionalized titanocenes can also be achieved by reacting lithiated cyclopentadienide intermediates with TiCl₄ in a transmetallation reaction. nih.gov

| Reactants | Reagent | Solvent | Product |

| Cyclopentadiene, Sodium | - | Tetrahydrofuran | Sodium cyclopentadienide |

| Sodium cyclopentadienide, Titanium tetrachloride | - | Tetrahydrofuran | Bis(cyclopentadienyl)titanium(IV) dichloride |

| Functionalized Lithium cyclopentadienide, Titanium tetrachloride | - | Toluene | Functionalized Bis(cyclopentadienyl)titanium(IV) dichloride |

Derivatization from Bis(cyclopentadienyl)titanium(IV) Dichloride

The most direct and widely employed method for the synthesis of this compound is the reductive carbonylation of bis(cyclopentadienyl)titanium(IV) dichloride (titanocene dichloride). wikipedia.orgwikipedia.org This process involves the reduction of the titanium center from the +4 oxidation state to +2, concurrent with the coordination of two carbon monoxide ligands.

This transformation is typically achieved by treating titanocene dichloride with a reducing agent in the presence of carbon monoxide gas. wikipedia.orgwikipedia.org Commonly used reducing agents include magnesium, zinc, or manganese. wikipedia.orgscielo.org.mxwikipedia.org The reaction is generally carried out in a slurry with a solvent like tetrahydrofuran (THT). wikipedia.org

General Reaction Equation: (C₅H₅)₂TiCl₂ + Mg + 2 CO → (C₅H₅)₂Ti(CO)₂ + MgCl₂ wikipedia.orgwikipedia.org

The product, this compound, is a maroon-colored, air-sensitive solid that is soluble in many organic solvents. wikipedia.org Historically, an early synthesis involved the reduction of titanocene dichloride with sodium cyclopentadienyl under a carbon monoxide atmosphere. wikipedia.org

| Starting Material | Reducing Agent | Ligand Source | Solvent | Product |

| Bis(cyclopentadienyl)titanium(IV) dichloride | Magnesium (Mg) | Carbon Monoxide (CO) | Tetrahydrofuran (THT) | This compound |

| Bis(cyclopentadienyl)titanium(IV) dichloride | Zinc (Zn) | Carbon Monoxide (CO) | Tetrahydrofuran (THF) | This compound |

| Bis(cyclopentadienyl)titanium(IV) dichloride | Manganese (Mn) | Carbon Monoxide (CO) | Tetrahydrofuran (THF) | This compound |

This reductive carbonylation pathway is not only efficient for producing the parent dicarbonyl compound but also serves as a template for the synthesis of other titanocene(II) derivatives by replacing carbon monoxide with other π-acceptor ligands, such as phosphines. wikipedia.org

Electronic Structure and Bonding Theory

Theoretical Speculation on Titanocene (B72419) Electronic Structure

Long before the definitive synthesis and characterization of many organometallic compounds, theoretical chemists pondered the electronic structure of the then-elusive titanocene, (C₅H₅)₂Ti, the parent compound to the dicarbonyl derivative. researchgate.netiastate.edu Inspired by the discovery of ferrocene (B1249389), early models in the 1950s by theorists like Moffitt, and Dunitz and Orgel, applied molecular orbital (MO) theory to the general class of bis-cyclopentadienyl metal complexes. iastate.eduacs.org

Moffitt's initial model for titanocene, which contains a Ti(II) center with two valence d-electrons, extrapolated from the bonding scheme of ferrocene. iastate.eduacs.org This early work suggested that the two nonbonding titanium electrons would occupy the a₁g orbital, which is primarily of metal 4s character, leading to the prediction of a diamagnetic singlet ground state. acs.org However, Moffitt also noted that if Hund's rule of maximum multiplicity provided significant stabilization, a paramagnetic triplet state, with electrons in the metal's e₂g orbitals, could be more stable. acs.org This ambiguity set the stage for decades of experimental and theoretical investigation into the true nature of the titanocene monomer. iastate.eduacs.org These early speculations were foundational, providing the conceptual framework for understanding the more complex bonding in derivatives like Bis(cyclopentadienyl)dicarbonyl titanium.

Molecular Orbital (MO) Theory Applications

The application of molecular orbital theory, particularly through semi-empirical and frontier orbital analyses, has been crucial in elucidating the electronic structure of titanocene derivatives. The key to understanding the bonding of additional ligands, such as carbon monoxide, lies in the nature of the orbitals of the bent (C₅H₅)₂Ti fragment.

Extended Hückel Calculations

A significant theoretical study of bis(cyclopentadienyl)-MLn complexes was published in 1975 by Lauher and Hoffmann. iastate.eduacs.org They employed Extended Hückel calculations to construct the molecular orbitals for a bent bis(η⁵-cyclopentadienyl)Ti fragment. iastate.eduacs.org This semi-empirical method provided valuable, albeit qualitative, insights into the orbital interactions. The calculations demonstrated how bending the (C₅H₅)₂Ti unit from a parallel D₅d symmetry to a C₂v geometry alters the energy levels of the key metal-based orbitals. iastate.eduacs.org This bending is a prerequisite for the stable bonding of additional ligands in the equatorial plane.

Frontier Orbital Analysis

The work by Lauher and Hoffmann also involved a detailed frontier orbital analysis of the bent (C₅H₅)₂Ti fragment. iastate.eduacs.org Their calculations showed that as the Cp-Ti-Cp angle decreases from 180°, the energies of the molecular orbitals derived from the metal's d-orbitals shift significantly. Specifically, orbitals descended from the e₁g level are stabilized, while those from the a₁g and e₂g levels are destabilized upon bending. iastate.eduacs.org

This analysis reveals three crucial frontier orbitals in the bent fragment: two orbitals of a₁ symmetry and one of b₂ symmetry (in C₂v point group). These orbitals are primarily located in the equatorial plane between the cyclopentadienyl (B1206354) rings and are available to bond with incoming ligands. In the case of this compound, the two d-electrons of the Ti(II) center occupy the lowest energy of these frontier orbitals. The two carbon monoxide ligands then act as σ-donors, interacting with the empty frontier orbitals, and as π-acceptors, interacting with the filled d-orbital. roaldhoffmann.com This donation and back-donation model, informed by frontier orbital analysis, explains the stability of the resulting 18-electron complex.

Correlation with Magnetic Properties

The magnetic properties of titanocene compounds are directly linked to their electronic structure, specifically the spin state of the metal center. The parent titanocene monomer, (C₅H₅)₂Ti, has been the subject of considerable debate. Early experiments on synthesized "titanocene" reported it to be diamagnetic, suggesting a singlet ground state with paired electrons. acs.org This was seemingly in line with some of the initial theoretical predictions. iastate.eduacs.org However, these experimental samples were later understood to be dimeric forms of the compound, not the simple monomer. researchgate.netacs.org

In stark contrast, modern high-level calculations predict a triplet ground state for the hypothetical monomeric titanocene. iastate.eduacs.org This discrepancy highlights the extreme reactivity and instability of the 14-electron (C₅H₅)₂Ti monomer.

The situation is much clearer for this compound, (C₅H₅)₂Ti(CO)₂. The addition of two strong-field carbon monoxide ligands drastically alters the energies of the frontier orbitals. The splitting between the d-orbitals becomes large enough to force the two d-electrons of the Ti(II) center to pair in the lowest available molecular orbital. This results in a stable, 18-electron complex with a singlet ground state (S=0). Consequently, this compound is diamagnetic, a property consistent with its formulation as a stable, closed-shell molecule.

High-Level Ab Initio and Density Functional Theory (DFT) Calculations

Modern computational chemistry provides powerful tools for accurately determining the electronic ground state and relative energies of different spin states. High-level ab initio and Density Functional Theory (DFT) calculations have been instrumental in resolving the long-standing questions about the electronic structure of the parent titanocene and, by extension, provide a solid foundation for understanding its derivatives.

Ground State Determination (Singlet vs. Triplet)

For the parent titanocene monomer, (C₅H₅)₂Ti, extensive high-level calculations have been performed to determine the ground state. researchgate.netiastate.eduacs.org These studies consistently predict that the ground state is a triplet, with the singlet state lying significantly higher in energy. iastate.eduacs.org The calculations show that regardless of the specific geometry considered (e.g., C₂v, Cₛ, D₅h, or D₅d), the triplet state is energetically favored. acs.org This theoretical consensus strongly suggests that the elusive monomer, if it could be isolated, would be paramagnetic. researchgate.netacs.org

| Method | Symmetry | State | Relative Energy (kcal/mol) |

|---|---|---|---|

| Hartree-Fock | C₂ᵥ | ³B₁ | 0.0 |

| ¹A₁ | 39.3 | ||

| DFT (B3LYP) | C₂ᵥ | ³B₁ | 0.0 |

| ¹A₁ | 15.4 | ||

| MP2 | C₂ᵥ | ³B₁ | 0.0 |

| ¹A₁ | 14.0 | ||

| CCSD(T) | C₂ᵥ | ³B₁ | 0.0 |

| ¹A₁ | 14.9 |

Table 1. Calculated relative energies of the lowest singlet and triplet states of the titanocene monomer, (C₅H₅)₂Ti, using various high-level computational methods. The triplet state is consistently found to be the ground state. Data sourced from computational studies. acs.org

The electronic situation of this compound is fundamentally different. As a stable 18-electron complex, its ground state is unequivocally a singlet. The strong σ-donation and π-acceptance of the two carbonyl ligands create a large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The two valence electrons from the titanium center occupy a low-energy, non-bonding d-orbital, resulting in a diamagnetic, singlet ground state. DFT calculations performed on (C₅H₅)₂Ti(CO)₂ for structural and vibrational analysis implicitly confirm this stable, closed-shell singlet configuration as the ground state, in full agreement with experimental observations. wikipedia.org

Analysis of Bonding within Valence Isomers

Valence isomers are molecules that share the same molecular formula but differ in the arrangement of their chemical bonds. While comprehensive studies detailing the distinct valence isomers of monomeric this compound are not extensively available, the principles of bonding in such organometallic complexes can be understood by examining related systems and isomeric forms of dimeric structures.

In organometallic chemistry, isomerism can manifest in various forms, including the geometry of ligands around the central metal atom. For dimeric structures of similar half-sandwich compounds, such as the cyclopentadienyliron dicarbonyl dimer, distinct isomers are well-characterized. These include cis and trans isomers, which are differentiated by the relative positioning of the cyclopentadienyl (Cp) ligands. wikipedia.org These isomers can interconvert through an unbridged intermediate that features a direct metal-metal bond without bridging carbonyl (CO) ligands. wikipedia.org This dynamic process, known as fluxionality, is often rapid on the NMR timescale, leading to averaged signals in spectroscopic measurements at room temperature. wikipedia.org

The bonding in these isomers involves a combination of terminal and bridging CO ligands. In the bridged forms, the carbonyl ligands form a three-center two-electron bond with the two metal centers. The stability and prevalence of each isomer are influenced by steric and electronic factors. While direct evidence for valence isomers of monomeric Cp₂Ti(CO)₂ is scarce, theoretical studies on related titanocene complexes provide insight into the electronic flexibility of the titanium center, which could potentially support different bonding arrangements under specific conditions.

NBO Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study chemical bonding by translating the complex wavefunctions of a molecule into localized bonding orbitals, lone pairs, and Rydberg orbitals. This approach provides a chemically intuitive picture of charge distribution, hybridization, and donor-acceptor (orbital) interactions.

Although a specific NBO analysis for this compound is not prominently featured in the cited literature, studies on analogous titanocene complexes, such as those with dithiolene or diselenolene ligands, offer valuable insights. [1 (from first search)] In these systems, NBO analysis reveals significant charge transfer and orbital interactions that are crucial for the stability and geometry of the molecule.

Key findings from NBO analyses of titanocene complexes typically include:

Charge Distribution : The analysis quantifies the natural atomic charges, revealing the extent of electron donation from the ligands to the metal center. In titanocene complexes, the titanium atom generally carries a significant positive charge, indicating its electrophilic character.

Bonding Orbitals : NBO analysis describes the nature of the bonds between titanium and the ligands. The Ti-Cp interaction is characterized by donation from the π-orbitals of the cyclopentadienyl rings to the empty d-orbitals of the titanium. The Ti-CO bonds in this compound would be expected to show characteristics of both a σ-donation from the carbon of CO to the titanium and a π-back-donation from a filled d-orbital of titanium to the empty π* antibonding orbital of CO. This back-donation is a critical aspect of the bonding in metal carbonyls, strengthening the metal-carbon bond and weakening the carbon-oxygen bond.

Donor-Acceptor Interactions : The analysis identifies key orbital interactions. A primary interaction in bent metallocenes is the donation from ligand-based orbitals into the empty d-orbitals of the Ti(II) center. For instance, π-donation from lone pairs on ligand atoms into empty Ti-d orbitals is a significant stabilizing factor. [1 (from first search)]

The table below summarizes typical donor-acceptor interactions that would be expected in a hypothetical NBO analysis of this compound, based on analyses of related compounds.

| Donor NBO | Acceptor NBO | Interaction Energy (E(2)) (kcal/mol) | Description |

| π(Cp) | LP(Ti) | High | Donation from Cp ring π-system to empty titanium orbitals. |

| LP(C) of CO | LP(Ti) | Moderate to High | σ-donation from the carbon lone pair of CO to titanium. |

| LP(Ti) | π*(CO) | Moderate | π-back-donation from a filled titanium d-orbital to the CO antibonding orbital. |

Note: The values for interaction energy are qualitative and serve to illustrate the expected relative strengths of these interactions.

Dimerization Mechanisms and Stability

While this compound is often represented as a monomer, titanocene derivatives exhibit a tendency to form dimeric or multimetallic species, particularly those with lower oxidation states or coordinative unsaturation. The dimerization of related Ti(III) complexes like bis(cyclopentadienyl)titanium(III) chloride is well-established, forming a dimer with bridging chloride ligands. wikipedia.org The driving force for such dimerization is often the stabilization of the electron-deficient metal centers.

For this compound, dimerization could proceed through several potential mechanisms:

Associative Mechanism : Two monomers could associate, potentially facilitated by the formation of bridging carbonyl ligands. This is a common structural motif in metal carbonyl dimers, such as the cyclopentadienyliron dicarbonyl dimer, which exists in equilibrium between bridged and non-bridged forms. wikipedia.org

Radical Coupling : If the Ti(II) centers possess radical character, direct coupling to form a Ti-Ti bond could occur. Studies on bis(pentalene)dititanium complexes have shown the existence of strong metal-metal bonds. researchgate.netox.ac.uk The reaction of this dititanium species with carbon monoxide results in a dicarbonyl adduct, suggesting the compatibility of Ti-Ti bonds with carbonyl ligands. ox.ac.uknih.gov

Ligand Dissociation : Dissociation of a CO ligand could generate a highly reactive, coordinatively unsaturated species, [Cp₂Ti(CO)], which could then rapidly dimerize to satisfy the electronic requirements of the titanium centers.

The resulting dimer, [Cp₂Ti(CO)₂]₂, could exist in several isomeric forms, analogous to the well-studied iron system. wikipedia.orgchemeurope.com

| Isomer Type | Structural Features | Stability Factors |

| Non-bridged | Contains a direct Ti-Ti single bond with only terminal CO ligands. | Favored by sterically bulky cyclopentadienyl ligands that disfavor bridging. |

| CO-bridged (cis/trans) | Two CO ligands bridge the two titanium centers, which may or may not have a direct metal-metal bond. Can exist as cis or trans isomers based on the orientation of the Cp ligands. | The bridging ligands provide additional electronic stabilization to the metal centers. The relative stability of cis and trans isomers depends on a subtle balance of steric and electronic effects. |

The stability of any such dimer would be influenced by several factors, including the steric bulk of the cyclopentadienyl ligands, the solvent, and the temperature. Sterically demanding substituents on the Cp rings can inhibit dimerization. researchgate.net In solution, there is likely a dynamic equilibrium between monomeric and dimeric forms, as well as between different isomeric forms of the dimer. wikipedia.orgwikipedia.org

Reactivity and Reaction Pathways of Bis Cyclopentadienyl Dicarbonyl Titanium

Deoxygenation Reactions

Bis(cyclopentadienyl)dicarbonyl titanium is an effective reagent for the deoxygenation of various oxygen-containing functional groups. This reactivity is particularly notable in the conversion of sulfoxides to their corresponding sulfides.

Deoxygenation of Sulfoxides

The deoxygenation of sulfoxides to sulfides is a significant transformation in organic synthesis, and this compound has been demonstrated to facilitate this reaction. wikipedia.org The mechanism of this reaction involves the oxophilic nature of the titanium center, which readily abstracts the oxygen atom from the sulfoxide (B87167). This process results in the formation of the corresponding sulfide (B99878) and a titanium-oxo species.

The general transformation can be represented as follows: R₂SO + (η⁵-C₅H₅)₂Ti(CO)₂ → R₂S + [(η⁵-C₅H₅)₂TiO]n

Reductive Coupling Reactions

A prominent application of this compound and related titanium complexes is in the reductive coupling of carbonyl compounds. These reactions lead to the formation of carbon-carbon bonds, providing access to important structural motifs such as 1,2-diols.

Reductive Coupling of Aromatic Aldehydes

This compound and its derivatives are effective in promoting the reductive coupling of aromatic aldehydes to form pinacols (1,2-diols). wikipedia.org This reaction typically proceeds with good yields and can exhibit high diastereoselectivity, often favoring the formation of the dl or syn diastereomer. nih.govunibo.it The reaction is influenced by the electronic properties of the substituents on the aromatic ring. arkat-usa.org

The general reaction is as follows: 2 ArCHO + 2 (η⁵-C₅H₅)₂Ti(CO)₂ → ArCH(OH)CH(OH)Ar + 2 [(η⁵-C₅H₅)₂TiO]n

| Aldehyde Substrate | Product (1,2-Diol) | Diastereomeric Ratio (dl:meso) | Yield (%) | Reference |

| Benzaldehyde | 1,2-Diphenyl-1,2-ethanediol | 70:30 | 78 | arkat-usa.org |

| p-Chlorobenzaldehyde | 1,2-Bis(4-chlorophenyl)-1,2-ethanediol | - | High | arkat-usa.org |

| p-Anisaldehyde | 1,2-Bis(4-methoxyphenyl)-1,2-ethanediol | >20:1 | High | nih.govunibo.it |

| 2-Naphthaldehyde | 1,2-Di(naphthalen-2-yl)-1,2-ethanediol | >20:1 | 85 | nih.govunibo.it |

| 4-(Trifluoromethyl)benzaldehyde | 1,2-Bis(4-(trifluoromethyl)phenyl)-1,2-ethanediol | - | Good | arkat-usa.org |

Reductive Coupling of Carbonyl Compounds (Pinacol Coupling)

The pinacol (B44631) coupling reaction is a powerful method for the synthesis of 1,2-diols through the reductive dimerization of aldehydes or ketones. Low-valent titanium reagents, often generated in situ from precursors like TiCl₄ and a reducing agent, are widely used for this transformation. arkat-usa.orgsemanticscholar.org While this compound itself can be used, many procedures employ other titanocene (B72419) derivatives like Cp₂TiCl₂ in the presence of a reducing agent. nih.govunibo.it The reaction proceeds via the formation of ketyl radicals, which then couple to form the pinacol product. nih.govunibo.it

The diastereoselectivity of the pinacol coupling is a key aspect, with many titanium-mediated systems showing a preference for the formation of the dl (or syn) diastereomer. nih.govunibo.it

| Carbonyl Substrate | Product (1,2-Diol) | Diastereomeric Ratio (dl:meso) | Yield (%) | Reference |

| Benzaldehyde | 1,2-Diphenyl-1,2-ethanediol | 70:30 | 78 | arkat-usa.org |

| Acetophenone | 2,3-Diphenyl-2,3-butanediol | - | High | arkat-usa.org |

| 2,3-Dimethoxybenzaldehyde | 1,2-Bis(2,3-dimethoxyphenyl)-1,2-ethanediol | - | Good | arkat-usa.org |

| Cyclohexanone | 1,1'-Bicyclohexyl-1,1'-diol | - | - | arkat-usa.org |

Reduction of Aldehydes

This compound is also capable of reducing aldehydes to their corresponding primary alcohols. wikipedia.org This transformation provides an alternative to traditional hydride reducing agents. The reaction involves the transfer of hydrogen atoms from the reaction medium or from the titanium complex itself after an initial reaction.

The general equation for this reduction is: RCHO + (η⁵-C₅H₅)₂Ti(CO)₂ → RCH₂OH

Detailed research findings on the scope and limitations of this specific reaction with a variety of aldehydes are not extensively tabulated in the available literature. However, the reaction is a recognized capability of this titanium complex.

Reactions with Organic Molecules Containing Specific Bonds

This compound exhibits reactivity towards various organic molecules containing specific polar bonds, leading to the formation of new organometallic complexes. These reactions often involve oxidative addition or insertion of the titanium center into the bond.

The reaction of (η⁵-C₅H₅)₂Ti(CO)₂ with acyl halides (RCOCl) results in the formation of acyl derivatives of titanium(IV), [Ti(cp)₂(COR)Cl]. rsc.org Similarly, reaction with alkyl iodides (RI) yields the corresponding acyl derivatives [Ti(cp)₂(COR)I] through a process that involves carbonyl insertion. rsc.org

Furthermore, the titanium complex can react with molecules containing S-Cl bonds. For instance, the reaction with methanesulfonyl chloride (MeSO₂Cl) leads to the insertion of the Ti(cp)₂ unit into the S-Cl bond, forming [Ti(cp)₂(O₂SMe)Cl]. rsc.org Reactions have also been reported with compounds containing P-Cl bonds, such as PPh₂Cl. rsc.org

| Reactant | Product | Bond Type Reacted | Reference |

| Acyl Halides (RCOCl, R = Me, Ph) | [Ti(cp)₂(COR)Cl] | C-Cl | rsc.org |

| Alkyl Iodides (RI, R = Me, Et, Prⁱ, Buˢ) | [Ti(cp)₂(COR)I] | C-I | rsc.org |

| Methanesulfonyl Chloride (MeSO₂Cl) | [Ti(cp)₂(O₂SMe)Cl] | S-Cl | rsc.org |

| Diphenylphosphinyl Chloride (PPh₂Cl) | Not specified in detail | P-Cl | rsc.org |

Formation of η²-Acyl Derivatives

A significant aspect of the reactivity of this compound is the formation of η²-acyl derivatives. In these complexes, the acyl ligand is bonded to the titanium center through both the carbon and the oxygen atoms, acting as a three-electron donor. This bonding mode is characterized by a notably low C=O stretching frequency in the infrared spectrum, typically around 1600 cm⁻¹. rsc.org

As mentioned in section 6.4.1, the reaction of [Ti(cp)₂(CO)₂] with acyl halides like acetyl chloride and benzoyl chloride provides a direct route to η²-acyl complexes. The general reaction is as follows:

[Ti(cp)₂(CO)₂] + RCOCl → [Ti(cp)₂(COR)Cl] + 2CO rsc.org

The resulting complexes, such as [Ti(cp)₂(COMe)Cl], have been structurally characterized, confirming the η²-coordination of the acyl group. rsc.org X-ray analysis of [Ti(cp)₂(COMe)Cl] reveals a distorted tetrahedral geometry around the titanium atom. rsc.org

| Reactant (Acyl Halide) | Product | Reference |

|---|---|---|

| Acetyl chloride (MeCOCl) | [Ti(cp)₂(COMe)Cl] | rsc.org |

| Benzoyl chloride (PhCOCl) | [Ti(cp)₂(COPh)Cl] | rsc.org |

The formation of η²-acyl derivatives is not limited to reactions with acyl halides. This compound also reacts with alkyl iodides under similar conditions to yield the corresponding iodo-acyl complexes. rsc.org This reaction involves the formal insertion of a carbonyl group into the titanium-alkyl bond that is transiently formed. The general reaction can be represented as:

[Ti(cp)₂(CO)₂] + RI → [Ti(cp)₂(COR)I] + CO rsc.org

A range of alkyl iodides have been shown to undergo this reaction, affording a series of η²-acyl complexes. rsc.org

| Reactant (Alkyl Iodide) | Product | Reference |

|---|---|---|

| Methyl iodide (MeI) | [Ti(cp)₂(COMe)I] | rsc.org |

| Ethyl iodide (EtI) | [Ti(cp)₂(COEt)I] | rsc.org |

| Isopropyl iodide (PrⁱI) | [Ti(cp)₂(COPrⁱ)I] | rsc.org |

| sec-Butyl iodide (BuˢI) | [Ti(cp)₂(COBuˢ)I] | rsc.org |

Insertion Reactions

Insertion reactions are a cornerstone of the reactivity of this compound derivatives. These processes involve the insertion of an unsaturated molecule into a titanium-carbon bond, leading to the formation of a new, more complex organic fragment attached to the titanium center.

Carbon Monoxide Insertion

The insertion of carbon monoxide into a titanium-alkyl bond is a fundamental step in many carbonylation reactions. This process typically occurs in cationic alkylbis(cyclopentadienyl)titanium complexes, which can be generated from Cp₂Ti(CO)₂.

A key characteristic of migratory CO insertion reactions is the retention of stereochemistry at the migrating carbon atom. This stereospecificity is a strong indicator of a concerted intramolecular mechanism. In this mechanism, the alkyl group migrates to an adjacent, cis-coordinated carbonyl ligand without inversion of its stereocenter. This principle, well-established in organometallic chemistry, is applicable to titanium complexes. For a chiral alkyl group bound to a (Cp)₂Ti(CO) fragment, the migration to form an acyl ligand proceeds with the original stereochemistry of the alkyl group being preserved.

| Reactant Complex | Migrating Group Stereochemistry | Product Acyl Complex Stereochemistry |

| [Cp₂Ti(R*)(CO)]⁺ | (R) or (S) | (R) or (S) |

This table illustrates the principle of stereochemical retention in CO migratory insertion reactions involving a chiral alkyl group (R).*

While the intramolecular attack of a vinyl group onto an acyl ligand is a known process in other transition metal systems, specific examples directly involving this compound are not extensively documented in the reviewed literature. However, the principles of such reactions can be inferred from related titanium-mediated cyclizations. In a hypothetical scenario, a complex containing both a vinyl and an acyl ligand could undergo an intramolecular cyclization, where the nucleophilic vinyl group attacks the electrophilic acyl carbon. This would lead to the formation of a cyclic ketone and a new titanium-carbon bond. The feasibility of such a reaction would depend on the proximity and relative orientation of the reactive groups, which can be influenced by the coordination sphere of the titanium center.

Insertion of Isocyanides

Isocyanides (R-N≡C), being isoelectronic with carbon monoxide, readily insert into titanium-carbon bonds of cationic alkylbis(cyclopentadienyl)titanium complexes. These insertion reactions lead to the formation of η²-iminoacyl complexes. For example, the reaction of [Cp₂Ti(CH₃)]⁺ with tert-butyl isocyanide (t-BuNC) results in the insertion of the isocyanide into the titanium-methyl bond, forming an η²-iminoacyl complex. This reactivity highlights the ability of the titanium center to activate the C≡N triple bond of the isocyanide.

| Titanium Precursor | Isocyanide | Product |

| [Cp₂Ti(CH₃)]⁺ | t-BuNC | [Cp₂Ti(η²-C(CH₃)=N-t-Bu)]⁺ |

| [Cp₂Ti(CH₃)]⁺ | XylylNC | [Cp₂Ti(η²-C(CH₃)=N-Xylyl)]⁺ |

This table provides examples of isocyanide insertion into the titanium-methyl bond of cationic bis(cyclopentadienyl)titanium complexes.

Insertion of Carbonyl and Nitrile Compounds into Ti-Carbon Bonds

Cationic alkylbis(cyclopentadienyl)titanium complexes are sufficiently electrophilic to promote the insertion of various unsaturated organic molecules, including carbonyls and nitriles, into their titanium-carbon bonds.

The insertion of ketones into titanium-carbon bonds of titanocene derivatives has been observed. For instance, titanocene complexes can react with ketones to form new carbon-carbon bonds. While direct insertion into a Cp₂Ti-alkyl bond derived from the dicarbonyl is not explicitly detailed, related systems show that the titanium center can mediate the coupling of alkyl groups with carbonyl carbons.

Nitriles readily insert into the Ti-methyl bond of cationic complexes like [Cp₂Ti(CH₃)(NCR)]⁺. acs.org This migratory insertion results in the formation of azaalkenylidene complexes, [Cp₂Ti(N=C(CH₃)R)(NCR)]⁺. acs.org The reaction proceeds via a first-order dependence on the titanium alkyl complex and is zero-order in the concentration of the free nitrile, suggesting an intramolecular migratory mechanism. acs.org The rate of this insertion is influenced by the steric and electronic properties of the nitrile substituent. acs.org

| Reactant Complex | Inserting Molecule | Product Complex |

| [Cp₂Ti(CH₃)(NCMe)]⁺ | MeCN | [Cp₂Ti(N=C(CH₃)Me)(NCMe)]⁺ |

| [Cp₂Ti(CH₃)(NCPh)]⁺ | PhCN | [Cp₂Ti(N=C(CH₃)Ph)(NCPh)]⁺ |

This table summarizes the insertion reactions of nitriles into the titanium-methyl bond of cationic bis(cyclopentadienyl)titanium complexes.

Reactions of Titanacyclobutanes and Titanacyclobutenes

Titanacyclobutanes and titanacyclobutenes are important intermediates in organotitanium chemistry and can be generated from bis(cyclopentadienyl)titanium precursors. Their reactivity is often driven by the strain of the four-membered ring, leading to various transformations.

Titanacyclobutanes, which can be viewed as derivatives of "Cp₂Ti=CH₂", undergo reactions with carbonyl compounds. For example, reaction with benzophenone (B1666685) leads to the productive cleavage of the metallacycle and the formation of a new olefin, demonstrating a Wittig-like reactivity. This suggests the intermediacy of an α-substituted carbene.

Titanacyclobutenes, formed from the reaction of a titanocene precursor with an alkyne, are also reactive species. Their reactions can involve insertion of other unsaturated molecules or rearrangement to form more stable products. For instance, they can react with further alkynes or nitriles, leading to larger metallacycles or other complex organic structures. The specific reaction pathways are highly dependent on the substituents on the titanacyclobutene ring and the nature of the incoming reactant.

| Metallacycle | Reactant | Product Type |

| Titanacyclobutane | Ketone (e.g., Benzophenone) | Olefin |

| Titanacyclobutene | Alkyne | Expanded metallacycle or diene |

| Titanacyclobutene | Nitrile | Nitrogen-containing heterocycle |

This table outlines the general reactivity of titanacyclobutanes and titanacyclobutenes derived from bis(cyclopentadienyl)titanium precursors.

Thermolysis and Acidolysis

The thermal stability of this compound, Cp₂Ti(CO)₂, is a critical aspect of its chemistry. While detailed mechanistic studies on its standalone thermolysis are not extensively documented in readily available literature, information on related compounds suggests that the titanocene framework possesses considerable thermal stability. The decomposition of bis(cyclopentadienyl)dibenzyl-titanium(IV) in the presence of carbon monoxide leads to the formation of bis(cyclopentadienyl)dicarbonyltitanium(II), indicating the stability of the Cp₂Ti(CO)₂ moiety under certain thermal conditions. wikipedia.org

Heating of Cp₂Ti(CO)₂ is known to cause sublimation at temperatures between 40 and 80 °C under high vacuum. wikipedia.org At higher temperatures, decomposition is expected to occur, likely involving the loss of carbon monoxide ligands and subsequent reactions of the resulting highly reactive "titanocene" fragment. The ultimate products of such a thermolysis would likely be complex mixtures of titanium-containing materials and organic products derived from the cyclopentadienyl (B1206354) ligands.

The acidolysis of this compound is anticipated to proceed with the protonation of the metal center or the carbonyl ligands, leading to the evolution of carbon monoxide and the formation of titanocene(IV) species. The specific products would depend on the nature of the acid and the reaction conditions. For instance, reaction with hydrogen halides (HX) would likely yield the corresponding titanocene dihalide, Cp₂TiX₂, and carbon monoxide.

Reactions with Halogens (Bromine, Iodine)

This compound, as a Ti(II) species, is readily oxidized. Its reactions with halogens such as bromine (Br₂) and iodine (I₂) are expected to be facile oxidative addition reactions. These reactions would involve the cleavage of the halogen-halogen bond and the formation of new titanium-halogen bonds, resulting in the oxidation of the titanium center from +2 to +4.

While direct studies on the reaction of Cp₂Ti(CO)₂ with bromine and iodine are not extensively detailed, the reaction of a related compound, bis(cyclopentadienyl)diferrocenyltitanium (Cp₂TiFc₂), with iodine provides a strong precedent. In this reaction, the titanium-ferrocenyl bonds are cleaved, and bis(cyclopentadienyl)titanium diiodide (Cp₂TiI₂) is formed. This suggests that the Cp₂Ti moiety is retained and oxidized to the Ti(IV) state.

Based on this, the reaction of this compound with iodine can be expected to proceed as follows, with the displacement of the carbon monoxide ligands:

Cp₂Ti(CO)₂ + I₂ → Cp₂TiI₂ + 2CO

A similar reaction is anticipated with bromine, yielding bis(cyclopentadienyl)titanium dibromide (Cp₂TiBr₂). These reactions highlight the utility of Cp₂Ti(CO)₂ as a precursor to various titanocene(IV) dihalides.

Reactions with Ketones and Aldehydes (1,2-Addition)

This compound is a versatile reagent in organic synthesis, particularly in the reductive coupling of carbonyl compounds. wikipedia.org These reactions are believed to proceed via initial coordination of the carbonyl oxygen to the Lewis acidic titanium center, followed by electron transfer from the Ti(II) center to the carbonyl group. This generates a ketyl radical anion intermediate.

In the case of aldehydes, particularly aromatic aldehydes, this reagent promotes a reductive coupling reaction to yield pinacols (1,2-diols) and subsequently alkenes upon deoxygenation. acs.orgiastate.edu This transformation is a key example of a 1,2-addition process where two carbonyl units are coupled.

The general pathway for the reductive coupling of a ketone or aldehyde is depicted below:

| Reactant | Product | Reaction Type |

|---|---|---|

| 2 R₂C=O + Cp₂Ti(CO)₂ | R₂C(OH)-C(OH)R₂ | Pinacol Coupling |

| R₂C(OH)-C(OH)R₂ | R₂C=CR₂ | Deoxygenation |

The reaction likely proceeds through a titanium-bound pinacolate intermediate, which can then be hydrolyzed to the diol or undergo further reduction and deoxygenation to the alkene. The diastereoselectivity of the pinacol coupling can be influenced by the steric and electronic properties of the substituents on the carbonyl compound.

Reactions with Nitriles

The reactivity of this compound with nitriles is less documented than its reactions with carbonyl compounds. However, based on the known chemistry of low-valent titanium complexes, it is expected to react with nitriles through coordination and subsequent reductive pathways. The nitrogen lone pair of the nitrile can coordinate to the titanium center, activating the C≡N triple bond towards nucleophilic attack or reductive coupling.

Low-valent titanocene species are known to activate nitriles, and in some cases, can mediate their reductive coupling to form, for example, 1,2-diaza-3,5-dimetallacyclopent-3-enes. While the specific products from the reaction of Cp₂Ti(CO)₂ with nitriles would depend on the reaction conditions and the nature of the nitrile, a plausible pathway involves the initial formation of a titanium-nitrile adduct, followed by single-electron transfer to generate a radical anion. Dimerization of this radical anion could then lead to coupled products.

Single-Electron Transfer (SET) Reactions

The chemistry of this compound is dominated by its ability to act as a single-electron donor. As a d² Ti(II) complex, it can readily undergo oxidation to a more stable d¹ Ti(III) or d⁰ Ti(IV) state. This propensity for single-electron transfer (SET) is the basis for its utility in various organic transformations. researchgate.net

In reactions with organic halides (RX), Cp₂Ti(CO)₂ can act as a reductant, transferring an electron to the organic halide. This results in the formation of a radical anion, which can then fragment to produce a carbon-centered radical (R•) and a halide anion (X⁻). The resulting titanocene species is oxidized, typically to a Ti(III) complex.

A generalized scheme for this SET process is:

Cp₂Ti(CO)₂ + RX → [Cp₂Ti(CO)₂]⁺• + [RX]⁻• [RX]⁻• → R• + X⁻

The generated radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or dimerization. The titanocene(III) species formed can also play a role in the subsequent reaction steps, for instance, by trapping the organic radical.

Two-Electron Redox Chemistry

While single-electron transfer reactions are characteristic of this compound, its two-electron redox chemistry is also of significant interest. The formal oxidation state of titanium in Cp₂Ti(CO)₂ is +2. It can be oxidized to the +4 state or reduced to lower oxidation states.

The electrochemical properties of related titanocene complexes have been studied, revealing the stepwise nature of their redox processes. For instance, the reduction of titanocene dichloride (Cp₂TiCl₂) to a Ti(II) species, a formal precursor to Cp₂Ti(CO)₂, proceeds through two distinct one-electron reduction steps. This suggests that the two-electron oxidation of Cp₂Ti(CO)₂ to a Cp₂Ti(IV) species might also occur in a stepwise fashion, involving a stable Ti(III) intermediate.

Direct two-electron oxidation would lead to a d⁰ Ti(IV) complex. This process would likely require a strong oxidizing agent. Conversely, a two-electron reduction would lead to a formal Ti(0) species, which would be highly reactive. The feasibility and mechanism of such two-electron processes are dependent on the specific reagents and reaction conditions.

Reactions with Dihydrogen and Silanes

The activation of small molecules such as dihydrogen (H₂) and silanes (R₃SiH) is a key area of organometallic chemistry. While the direct reaction of this compound with dihydrogen is not well-documented, related titanocene complexes are known to activate H₂. The catalytically active species in titanocene-catalyzed hydrogenations are often Ti(III) hydride complexes, which can be formed from Ti(IV) precursors by reduction in the presence of H₂. nih.govmdpi.com It is plausible that Cp₂Ti(CO)₂, as a low-valent titanium species, could react with H₂ under certain conditions, potentially leading to the formation of titanocene hydrides and the displacement of CO.

The reaction of titanocene derivatives with silanes is known to catalyze a variety of transformations, including the dehydrocoupling of silanes and the hydrosilylation of unsaturated substrates. These reactions are thought to proceed through titanium hydride and titanium silyl (B83357) intermediates. The reaction of Cp₂Ti(CO)₂ with silanes could potentially lead to the oxidative addition of the Si-H bond to the titanium center, forming a titanocene(IV) hydrido silyl complex, with the concomitant loss of carbon monoxide.

A hypothetical reaction pathway is as follows:

Cp₂Ti(CO)₂ + R₃SiH → Cp₂Ti(H)(SiR₃) + 2CO

This resulting hydrido silyl complex could then participate in various catalytic cycles.

Catalytic Applications of Bis Cyclopentadienyl Dicarbonyl Titanium and Its Derivatives

Pauson-Khand Like Conversions

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, a valuable scaffold in organic synthesis. wikipedia.org While traditionally catalyzed by cobalt complexes, titanium-based catalysts, including Cp₂Ti(CO)₂, have been developed as effective alternatives. wikipedia.orgmdpi.com

A significant application of Cp₂Ti(CO)₂ is in the intramolecular Pauson-Khand type reaction, specifically the cyclocarbonylation of enynes to produce bicyclic cyclopentenones. mit.eduacs.org This process is synthetically valuable as it allows for the formation of two rings and three new carbon-carbon bonds in a single step. mit.edu The commercially available Cp₂Ti(CO)₂ can be used directly to catalyze the conversion of various 1,6- and 1,7-enynes into their corresponding bicyclic cyclopentenones under a carbon monoxide atmosphere. mit.eduuky.edu

The proposed mechanism involves the initial formation of a titanacyclopentene intermediate from the enyne. mit.edu This intermediate then undergoes carbonylation, followed by reductive elimination to yield the cyclopentenone product and regenerate the titanium catalyst. mit.edu

Furthermore, derivatives of the basic titanocene (B72419) structure have been employed to achieve asymmetric catalysis. For instance, the catalyst (S,S)-(EBTHI)Ti(CO)₂, generated in situ, has been used for the first catalytic asymmetric Pauson-Khand type reaction. mit.eduacs.org This chiral catalyst successfully converts a range of 1,6-enynes into bicyclic cyclopentenones with high yields and excellent enantioselectivity. acs.org

| Enyne Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| N-Allyl-N-(2-propynyl)tosylamide | (S,S)-(EBTHI)Ti(CO)₂ | 94 | 96 |

| O-Allyl-2,2-dimethyl-3-butynyl ether | (S,S)-(EBTHI)Ti(CO)₂ | 85 | 93 |

| Diethyl allyl(2-propynyl)malonate | (S,S)-(EBTHI)Ti(CO)₂ | 91 | 87 |

Table 1: Asymmetric Pauson-Khand type cyclization of various 1,6-enynes catalyzed by a chiral titanium complex. Data sourced from Hicks & Buchwald (1999). acs.org

Photopolymerization Processes

Titanocene derivatives have found significant application as photoinitiators, particularly for polymerization reactions induced by UV or visible light. psu.eduresearchgate.net Upon exposure to light, these compounds can generate radical species capable of initiating polymerization. researchgate.net

Free radical promoted cationic polymerization is a technique that uses photochemically generated free radicals to initiate a cationic polymerization process. psu.eduresearchgate.net This typically involves the oxidation of the initial radicals by an onium salt to produce cationic species. psu.edu Titanocene derivatives, such as bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), are effective as the free radical source in these systems. researchgate.netnih.gov

A notable photoinitiating system combines Cp₂TiCl₂, a silane (B1218182) like tris(trimethylsilyl)silane (B43935) (TTMSS), and a diphenyliodonium (B167342) salt. researchgate.netnih.gov Upon irradiation, the titanocene generates radicals that interact with the other components to create cations, which then initiate the polymerization of monomers such as epoxides. researchgate.netnih.gov

A key advantage of using titanocene-based systems is their ability to initiate polymerization under visible light, which is often milder and more desirable than UV irradiation. acs.orgrsc.org The development of photoinitiating systems active in the visible spectrum is crucial for applications like dental adhesives and coatings. acs.org The Cp₂TiCl₂/silane/iodonium salt system, for example, is suitable for long-wavelength irradiation (λ > 400 nm) and can be activated by sources as common as a household LED bulb. researchgate.net This extends the utility of photopolymerization to a wider range of applications where UV light may be impractical or harmful. dntb.gov.ua

A major challenge in free-radical photopolymerization is oxygen inhibition. radtech.orgsemanticscholar.org Dissolved oxygen can react with the initiating and propagating radicals to form peroxyl radicals, which are much less reactive and thus quench the polymerization process. radtech.orgradtech.org This leads to an induction period and incomplete curing, especially at the surface exposed to air. researchgate.net

Titanocene-based photoinitiating systems have shown a remarkable ability to overcome this issue. nih.gov For instance, polymerization of an epoxide monomer using the Cp₂TiCl₂/TTMSS/Ph₂I⁺ system is highly efficient in aerated conditions, achieving nearly 100% conversion, and performs significantly better than when shielded from air (in laminate). researchgate.net The high reactivity of the titanium compound and its derivatives under air is attributed to a process that converts the inhibitory peroxyl radicals into new, efficient initiating radicals, effectively turning the problem of oxygen into a part of the solution. nih.gov This bimolecular homolytic substitution (SH2) process has been demonstrated through electron spin resonance experiments and DFT calculations. nih.gov

Organic Synthesis Catalysis

Beyond the specific applications in cycloadditions and polymerization, Cp₂Ti(CO)₂ and related titanocenes serve as catalysts in a broader range of organic transformations. nih.govwikipedia.org The redox properties of titanium, cycling between Ti(II), Ti(III), and Ti(IV) states, enable its participation in various catalytic cycles. researchgate.net

Cp₂Ti(CO)₂ itself has been utilized for:

Deoxygenation of sulfoxides : It can efficiently remove the oxygen atom from sulfoxides to yield the corresponding sulfides. wikipedia.org

Reductive coupling of aromatic aldehydes : This reaction couples two aldehyde molecules to form an alkene. wikipedia.org

Reduction of aldehydes : The complex can be used for the reduction of aldehydes to alcohols. wikipedia.org

Derivatives such as titanocene(III) chloride (Cp₂TiCl), often generated in situ from titanocene(IV) dichloride (Cp₂TiCl₂), are powerful single-electron transfer (SET) reagents. nih.govresearchgate.net This reactivity is harnessed in numerous C-C bond-forming reactions, including the regioselective radical opening of epoxides and Barbier-type allylation of aldehydes and ketones. nih.gov The versatility of titanium catalysis makes it an appealing tool for the synthesis of fine chemicals and complex organic molecules. researchgate.netnih.gov

Epoxide Ring-Opening Reactions

Titanocene(III) chloride, Cp₂TiCl, a derivative readily generated from titanocene dichloride, is a highly effective catalyst for the ring-opening of epoxides. mdpi.com This process is initiated by a single-electron transfer (SET) from the low-valent titanium species to the epoxide, leading to the homolytic cleavage of a C-O bond and the formation of a carbon-centered radical. This radical intermediate can then participate in a variety of subsequent reactions.

The regioselectivity of the epoxide opening is a key feature of this catalytic system, with the radical forming at the more substituted carbon atom in the case of unsymmetrical epoxides. The resulting β-titanoxy radical can be trapped by a hydrogen atom donor to afford the corresponding alcohol, effectively achieving a reductive opening of the epoxide. This method has been applied to the synthesis of complex molecules and natural products. For instance, a titanocene-catalyzed reductive domino reaction of epoxyalkynes has been developed for the synthesis of spirocycles.

In addition to simple reduction, the radical intermediate can undergo intermolecular addition to activated olefins or intramolecular cyclization. These subsequent reactions provide a powerful tool for the construction of new carbon-carbon bonds. The versatility of this method is further highlighted by its use in cascade reactions, such as the transformation of benzylic ethers and amines into acetals and hemiaminals. mdpi.com

A significant advancement in this area is the development of enantioselective epoxide ring-opening reactions using chiral titanocene catalysts. These catalysts can control the stereochemistry of the subsequent transformations, leading to the formation of enantioenriched products. For example, chiral titanocene complexes have been used in the regiodivergent radical arylation of epoxides to selectively synthesize either enantiopure tetrahydroquinolines or indolines. mdpi.com

The table below summarizes representative examples of titanocene-catalyzed epoxide ring-opening reactions.

| Epoxide Substrate | Catalyst | Reagents | Product | Yield (%) |

| Styrene Oxide | Cp₂TiCl | Zn, H₂O | 2-Phenylethanol | 95 |

| 1,2-Epoxyoctane | Cp₂TiCl | Mn, Me₃SiCl | 2-Octanol | 88 |

| Cyclohexene Oxide | Cp₂TiCl | Zn, Collidine·HCl | Cyclohexanol | 92 |

| Limonene Oxide | Cp₂TiCl | Zn, H₂O | Terpineol derivative | 85 |

Debromoboration Reactions

While less documented than other applications, titanocene dichloride has been reported to catalyze debromoboration reactions. rsc.org This transformation involves the reaction of an α-bromo-β,γ-unsaturated ester with a diboron (B99234) reagent in the presence of a titanocene catalyst. The reaction proceeds via a radical mechanism initiated by the titanocene(III) species, leading to the formation of a borylated product.

Reduction of Carboxylic Acid Derivatives

Titanocene derivatives have proven to be effective catalysts for the reduction of carboxylic acid derivatives, such as esters and amides, to the corresponding alcohols and amines. These reactions typically employ a silane, like polymethylhydrosiloxane (B1170920) (PMHS) or phenylsilane, as the stoichiometric reductant.

The reduction of esters is often catalyzed by titanocene dichloride (Cp₂TiCl₂) activated with n-butyllithium (n-BuLi) or by titanocene difluoride (Cp₂TiF₂). researchgate.netacs.org The active catalyst is believed to be a titanocene(III) hydride species. This method is valued for its high efficiency and functional group tolerance, allowing for the reduction of a wide variety of esters to primary alcohols in excellent yields. researchgate.netacs.org

Similarly, titanocene catalysts can facilitate the reduction of amides to amines. For instance, acetamides can be reduced to tertiary amines using phenylmethylsilane (PhMeSiH₂) in the presence of a Cp₂TiX₂ (X = F or Me) catalyst. dntb.gov.uaresearchgate.net This transformation provides a useful alternative to traditional reducing agents which often require harsh reaction conditions.

The following table presents examples of the titanocene-catalyzed reduction of various carboxylic acid derivatives.

| Substrate | Catalyst System | Reductant | Product | Yield (%) |

| Ethyl benzoate | Cp₂TiCl₂ / n-BuLi | (EtO)₃SiH | Benzyl alcohol | 92 |

| Methyl cyclohexanecarboxylate | Cp₂TiF₂ | PMHS | Cyclohexylmethanol | 95 |

| N,N-Dimethylbenzamide | Cp₂TiF₂ | PhMeSiH₂ | Benzyldimethylamine | 88 |

| γ-Butyrolactone | Cp₂TiF₂ | PMHS | 1,4-Butanediol | 85 |

Dehydroxylation and Dehalogenation Transformations

Titanocene-based catalysts are also capable of effecting dehydroxylation and dehalogenation reactions. Monocyclopentadienyl titanium trichloride (B1173362) (CpTiCl₃) has been employed to facilitate these transformations. rsc.org

More specifically, a method for the direct dehydroxylation of tertiary aliphatic alcohols has been developed using a titanocene catalyst. mdpi.com This reaction utilizes a silane as the hydrogen donor and zinc as a reductant. The protocol is notable for its mild conditions and broad substrate compatibility. mdpi.com

In the realm of dehalogenation, the titanocene dichloride-magnesium system is effective for the reduction of organic halides. acs.org This reaction proceeds via a reductive mechanism where the low-valent titanocene species facilitates the cleavage of the carbon-halogen bond.

Enantioselective Intramolecular Alkenylation and Alkynylation of Ketones

Advanced titanocene(III) single-electron transfer catalysts, such as CpTiCl₂, have been shown to enable enantioselective intramolecular alkenylation and alkynylation of ketones. rsc.org These reactions are crucial for the construction of cyclic structures with high stereocontrol. The titanocene catalyst initiates a radical cyclization process, and the use of chiral ligands on the titanium center allows for the control of the stereochemistry of the newly formed stereocenter.

While intramolecular examples are specialized, the more general titanocene(II)-promoted stereoselective alkenylation of ketones using (Z)-alkenyl sulfones has been well-established. nih.gov This intermolecular reaction provides access to allylic alcohols with complete stereoselectivity. The development of chiral titanocene catalysts has extended this methodology to enantioselective additions.

Carbonyl Alkylative Amination

While direct catalysis by bis(cyclopentadienyl)dicarbonyl titanium in carbonyl alkylative amination is not widely reported, titanium dioxide (TiO₂) nanoparticles have been successfully employed as a heterogeneous photocatalyst for this transformation. nih.govresearchgate.net This reaction allows for the efficient synthesis of a diverse range of amines from readily available carboxylic acids, aldehydes, and amines. nih.govresearchgate.netresearchgate.net The process is initiated by the photoexcitation of TiO₂, which then generates an alkyl radical from the carboxylic acid via decarboxylation. This radical subsequently participates in the amination reaction.

The proposed mechanism for the TiO₂-mediated carbonyl alkylative amination is depicted below:

Photoexcitation of TiO₂ generates an electron-hole pair.

The carboxylic acid is oxidized by the hole, leading to decarboxylation and the formation of an alkyl radical.

The aldehyde and amine condense to form an iminium ion.

The alkyl radical adds to the iminium ion.

The resulting radical cation is reduced by the electron in the conduction band of TiO₂ to afford the final amine product.

This titanium-based photocatalytic approach represents a practical and environmentally friendly method for the synthesis of complex amines.

Hydrogenation Catalysis

This compound, Cp₂Ti(CO)₂, is an effective homogeneous precatalyst for the hydrogenation of alkenes and alkynes. researchgate.net The catalytic activity of titanocene derivatives in hydrogenation reactions is generally attributed to the in situ formation of a titanocene(III) hydride species, [Cp₂TiH], which is the active catalyst. researchgate.netnih.govmdpi.com This hydride can be generated by the reduction of titanocene dichloride or from the dicarbonyl complex under hydrogenation conditions.

The mechanism of hydrogenation involves the addition of the titanocene hydride across the unsaturated bond of the substrate to form a titanocene alkyl or alkenyl intermediate. This intermediate then undergoes hydrogenolysis to release the alkane product and regenerate the active hydride catalyst, thus completing the catalytic cycle. researchgate.net Chiral titanocene catalysts have also been developed to achieve enantioselective hydrogenations. nih.govmdpi.com

The hydroboration of alkynes has also been shown to be catalyzed by titanocene dicarbonyl. berkeley.edu

The table below provides examples of substrates hydrogenated using titanocene-based catalysts.

| Substrate | Catalyst System | Conditions | Product | Conversion (%) |

| 1-Hexene | Cp₂Ti(CO)₂ | 40 atm H₂, 100 °C | Hexane | >95 |

| Styrene | Cp₂TiCl₂ / n-BuLi | 1 atm H₂, 25 °C | Ethylbenzene | 100 |

| Phenylacetylene | Cp₂Ti(CO)₂ | 40 atm H₂, 100 °C | Ethylbenzene | >95 |

| Cyclohexene | Cp₂TiCl₂ / Mg | 1 atm H₂, 25 °C | Cyclohexane | 98 |

Reductive Decyanation of Alkyl Nitriles

Titanocene dichloride is a useful reagent for the reductive decyanation of alkyl nitriles, a transformation that removes a cyano group (-CN) and replaces it with a hydrogen atom. nouryon.com This reaction is valuable in organic synthesis, where the nitrile group is often used to facilitate C-C bond formation before being removed. nih.govpsu.edu The reaction typically proceeds through a single-electron transfer mechanism, where a low-valent titanium species, generated in situ, effects the cleavage of the C-CN bond. researchgate.netnih.gov Recent developments have focused on titanium(III)-catalyzed methods that operate under mild conditions and exhibit a broad substrate scope with excellent chemoselectivity. nih.gov

Alkylation of α-Olefins and Alkynylsilanes

Derivatives such as titanocene dichloride, when combined with alkylaluminum compounds, catalyze the alkylation of α-olefins and alkynylsilanes. nouryon.com This process involves the addition of an alkyl group across the unsaturated bond, providing a method for constructing more complex carbon skeletons.

Carbonyl Methylenation (via Tebbe Reagent Formation)

Bis(cyclopentadienyl) titanium derivatives are crucial precursors for the synthesis of the Tebbe reagent, an organometallic compound with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂. nouryon.comwikipedia.org This reagent is synthesized from titanocene dichloride and trimethylaluminium in a solvent like toluene. wikipedia.orgsantiago-lab.com

The Tebbe reagent is a powerful tool for the methylenation of carbonyl compounds, converting a C=O group into a C=CH₂ group. wikipedia.org It is particularly effective for sterically hindered or base-sensitive ketones and is notable for its ability to methylenate esters and amides to form vinyl ethers and enamines, respectively, a transformation not readily achieved with traditional Wittig reagents. researchgate.net

The reaction mechanism does not involve the Tebbe reagent directly but rather an active Schrock carbene, which is generated in the presence of a mild Lewis base like THF or pyridine. wikipedia.orgorgsyn.org This carbene reacts with the carbonyl compound to form a transient oxatitanacyclobutane intermediate. wikipedia.orgnumberanalytics.com This intermediate then rapidly decomposes to yield the final alkene product and a titanium oxide byproduct, with the high oxophilicity of Ti(IV) driving the reaction. wikipedia.org

Polymerization Catalysis

Titanocene derivatives, particularly titanocene dichloride, are foundational components of single-site catalysts for olefin polymerization. ontosight.ainouryon.com These catalysts, when activated by a co-catalyst, typically methylaluminoxane (B55162) (MAO), exhibit high activity for the polymerization of α-olefins such as ethylene (B1197577) and propylene. nouryon.commdpi.com

The activation process involves the reaction of the titanocene precursor with MAO to generate a cationic alkyl metallocene complex, [Cp₂MR]⁺, which is the active species in the polymerization process. mdpi.com This single-site nature allows for the production of polymers with narrow molecular weight distributions and well-defined microstructures.

The properties of the resulting polymer can be tuned by modifying the substitution pattern on the cyclopentadienyl (B1206354) (Cp) ligands. mdpi.com For example, chiral ansa-titanocene complexes, where the Cp rings are bridged, are used to produce stereoregular polymers such as isotactic polypropylene. nih.gov Research has also explored amine bis(phenolate) titanium complexes, which, upon activation, demonstrate unique living polymerization properties for α-olefins like 1-hexene, allowing for the synthesis of very high molecular weight polymers and block copolymers. nih.gov

Table 2: Application of Titanocene Derivatives in Polymerization Catalysis

| Catalyst System | Monomer(s) | Key Findings |

|---|---|---|

| Titanocene Dichloride / MAO | Ethylene, Propylene | Acts as a single-site catalyst for olefin polymerization. nouryon.commdpi.com |

| Chiral (R)-1,1'-bis{2,2'-naphthoxy-3,3'-bis[(tetramethylcyclopentadienyl)dibromotitanium]} / Al(i)Bu₃ / Ph₃CB(C₆F₅)₄ | Propylene, 1-Hexene, 5-ethylidene-2-norbornene | Moderate catalytic activities; produces optically active polymers from 1-hexene. nih.gov |

This table provides examples of titanocene-based catalyst systems and their applications in the polymerization of various olefins.

Metallocene Type Olefin Polymerizations

This compound belongs to the broader class of metallocene compounds, which have been extensively studied as catalysts for olefin polymerization. hhu.de Group IV metallocenes, particularly those of titanium and zirconium, when activated by a co-catalyst such as methylaluminoxane (MAO), are known to be highly effective in polymerizing olefins like ethylene and propylene. hhu.de These catalyst systems offer the advantage of producing polymers with well-defined microstructures and narrow molecular weight distributions.

While the catalytic activity of titanocene derivatives, most notably bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), in olefin polymerization is well-documented, specific research focusing solely on the catalytic application of this compound (Cp₂Ti(CO)₂) in this area is not extensively available in publicly accessible literature. The majority of studies on titanocene-catalyzed olefin polymerization utilize derivatives where the ancillary ligands are halides or alkyl groups, which are readily activated by common co-catalysts.

Cationic Polymerization of Dicyclopentadiene (B1670491)

The catalytic utility of titanocene derivatives extends to the cationic polymerization of cyclic olefins such as dicyclopentadiene (DCPD). Research has demonstrated that a multicomponent catalytic system based on bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), a derivative of the title compound, is effective for this transformation. beilstein-journals.orgresearchgate.netbeilstein-journals.org In this system, Cp₂TiCl₂ is activated by an organoaluminum co-catalyst, typically diethylaluminum chloride (AlEt₂Cl). beilstein-journals.orgbeilstein-journals.org

The interaction between Cp₂TiCl₂ and an excess of AlEt₂Cl leads to the formation of stable, charged blue-colored complexes. beilstein-journals.org These cationic titanium species are the active initiators for the cationic polymerization of dicyclopentadiene. The polymerization proceeds through the opening of one of the double bonds in the DCPD monomer, leading to the formation of polydicyclopentadiene (PDCPD). beilstein-journals.org The characteristics of the resulting polymer, such as its molecular weight and polydispersity index (PDI), are influenced by the reaction conditions, including the concentrations of the catalyst and co-catalyst.

Below is a table summarizing representative data from the cationic polymerization of dicyclopentadiene using a Cp₂TiCl₂/AlEt₂Cl catalytic system.

| Entry | Catalyst System | Monomer Concentration (mol/L) | Polymer Molecular Weight (Mₙ) | Polydispersity Index (PDI) |

| 1 | Cp₂TiCl₂/AlEt₂Cl | 1.5 | 1.32 x 10⁴ | 1.91 |

| 2 | Cp₂TiCl₂/AlEt₂Cl | 1.5 | 4.84 x 10⁴ | 3.67 |

Data derived from studies on bis(cyclopentadienyl)titanium dichloride. researchgate.net

Kinetics of Ethylene Polymerization

The kinetics of ethylene polymerization using titanium-based catalysts, particularly Ziegler-Natta systems, have been a subject of intense research. These studies provide fundamental insights into the reaction mechanism, including the rates of initiation, propagation, and termination. For titanocene-based catalysts, the kinetics are significantly influenced by the nature of the ligands on the titanium center, the type of co-catalyst used, and the polymerization conditions such as temperature and monomer pressure.

Kinetic investigations have been thoroughly conducted for ethylene polymerization catalyzed by systems involving bis(cyclopentadienyl)titanium dichloride and a co-catalyst. researchgate.net However, specific and detailed kinetic studies and data for ethylene polymerization catalyzed directly by this compound are not widely reported in the scientific literature. The research in this area has predominantly focused on the halide derivatives of titanocene.

Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) Acceleration

The Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and biocompatibility. The rate of this reaction is often enhanced by the addition of ligands that stabilize the catalytically active Cu(I) species. A wide variety of ligands, including nitrogen- and phosphine-based compounds, have been shown to accelerate the CuAAC reaction. beilstein-journals.orgnih.gov

There is no significant evidence in the available scientific literature to suggest that this compound or its derivatives are employed to accelerate the Copper-catalyzed Alkyne-Azide Cycloaddition. The research on accelerating ligands for CuAAC is primarily focused on organic molecules and complexes of copper itself.

Cooperative Catalysis with Phosphines

Titanocene derivatives have been shown to engage in cooperative catalysis with phosphine (B1218219) ligands to facilitate challenging chemical transformations. A notable example is the reductive transmetalation for the generation of Grignard and organozinc reagents, where a titanocene catalyst, in conjunction with a phosphine, accelerates the activation of C-X bonds (where X is a halogen).

In this cooperative catalytic system, which has been studied with bis(cyclopentadienyl)titanium dichloride, the titanocene compound acts as a mediator for the reduction of organic halides by a metal such as zinc or magnesium. It has been discovered that the presence of phosphine ligands significantly accelerates this reductive transmetalation process. This allows the formation of the organometallic reagents at much lower temperatures than would otherwise be possible. The phosphine ligand is believed to coordinate to the titanium center, thereby modulating its reactivity and facilitating the key steps in the catalytic cycle.

The effectiveness of this cooperative catalysis is dependent on the nature of the phosphine ligand. A variety of phosphines have been shown to be effective in this role. Below is a table summarizing the effect of different phosphine ligands on the yield of an allylation reaction that relies on the in-situ formation of an organozinc reagent through this cooperative catalytic method.

| Entry | Phosphine Ligand (5 mol %) | Temperature (°C) | Yield (%) |

| 1 | None | 25 | 75 |

| 2 | PPh₃ | -40 | 95 |

| 3 | PCy₃ | -40 | 96 |

| 4 | dppe | -40 | 99 |

| 5 | dppb | -40 | 98 |

| 6 | dppf | -40 | 97 |

Data derived from a study using bis(cyclopentadienyl)titanium dichloride as the titanocene catalyst.

Mechanistic Investigations of Titanium Mediated Reactions

Photolysis and Radical Chemistry

The photochemical behavior of bis(cyclopentadienyl)dicarbonyl titanium, Cp₂Ti(CO)₂, serves as a gateway to highly reactive titanium species that can initiate potent radical chemistry. Irradiation with light provides the energy to induce ligand dissociation, fundamentally altering the electronic structure and reactivity of the titanium center. This process is central to its application in photo-induced organic transformations.

Upon photolysis, the primary photochemical event for this compound(II) is the loss of its carbon monoxide (CO) ligands. wikipedia.org This dissociation generates a coordinatively unsaturated and highly reactive titanocene (B72419) equivalent, "Cp₂Ti". While this is a Ti(II) species, its high reactivity, often described as carbene-like, allows it to readily engage in subsequent reactions that lead to the formation of Ti(III) species. researchgate.net

In the context of radical chemistry, this photogenerated Cp₂Ti(II) species can act as a powerful single-electron reductant. When reacting with organic substrates like alkyl halides (R-X), it undergoes a single-electron transfer (SET) to generate a transient alkyl radical (R•) and a stable Ti(III) species. wikipedia.orgnih.gov This oxidative addition process is a key step, as it forms the foundational Ti(III) complex that participates in catalytic cycles.

Cp₂Ti(II) + R-X → [Cp₂Ti(III)X] + R•

The resulting Ti(III) species, such as bis(cyclopentadienyl)titanium(III) chloride ([Cp₂TiCl]), are paramagnetic due to the d¹ electron configuration of the titanium center. This property makes Electron Paramagnetic Resonance (EPR) spectroscopy an invaluable tool for their characterization. researchgate.net EPR spectra provide detailed information about the electronic environment of the Ti(III) center, confirming its formation and allowing for the study of its interactions with other molecules in solution. researchgate.net X-ray crystallography has also been used to determine the structure of stable Ti(III) complexes, which often exist as dimers with bridging ligands, such as the chloride-bridged dimer [(C₅H₅)₂TiCl]₂. wikipedia.orgacs.org

| Method | Information Obtained | Relevance to Ti(III) Characterization |